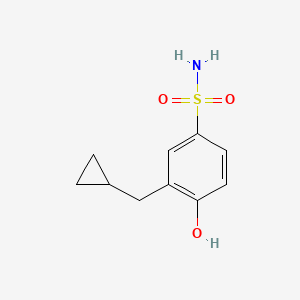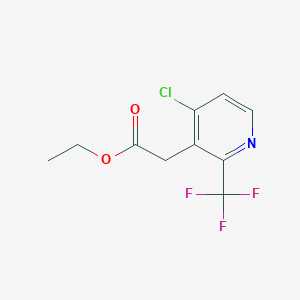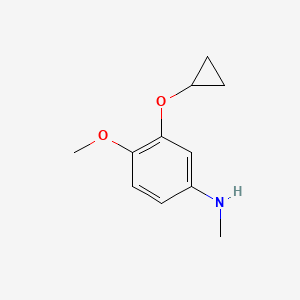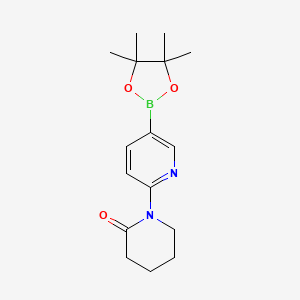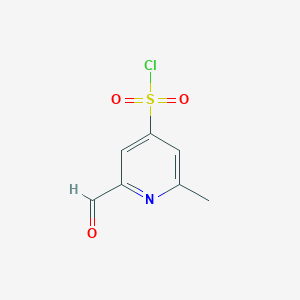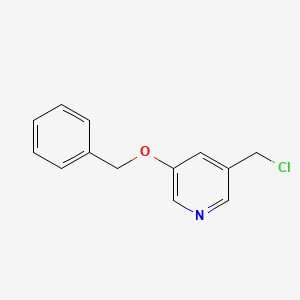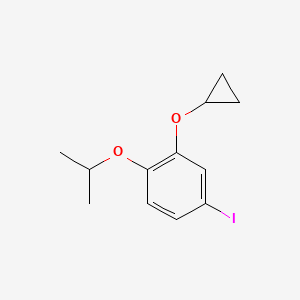
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with an iodine atom. It is used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the halogen exchange reaction, where an aryl bromide is converted to an aryl iodide using copper-catalyzed reactions . The reaction conditions often include the use of solvents and ligands to facilitate the exchange and improve yield.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene may involve large-scale halogen exchange reactions, utilizing optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, although recrystallization may also be employed in some cases .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Ullmann coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper, along with appropriate ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy and isopropoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropoxy-2-iodo-4-isopropoxybenzene: Similar in structure but with different positions of the functional groups.
2-(Cyclopropylmethoxy)-1-iodo-4-isopropoxybenzene: Another related compound with slight variations in the substituents.
Uniqueness
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where precise control over chemical reactions is required .
Propiedades
Fórmula molecular |
C12H15IO2 |
|---|---|
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-iodo-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-11-6-3-9(13)7-12(11)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clave InChI |
UKKJMNFSQMPXQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


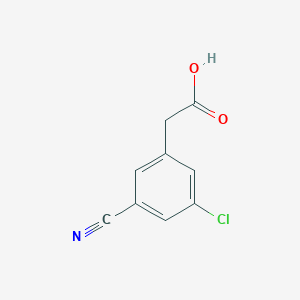
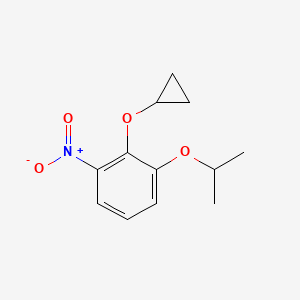
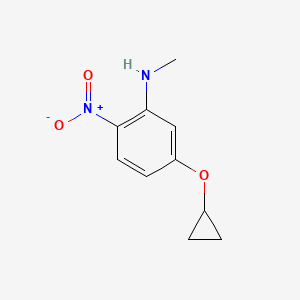
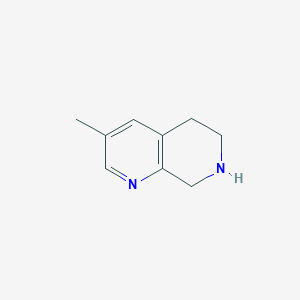
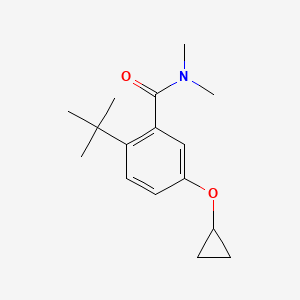
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

